molecular formula C22H28N2O5S B501682 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine CAS No. 944775-76-2

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine

Cat. No.: B501682
CAS No.: 944775-76-2
M. Wt: 432.5g/mol
InChI Key: LBRHZTGRQAJGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and a sulfonyl group attached to an ethoxy-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine typically involves multiple steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety:

    • Starting from catechol, the benzo[d][1,3]dioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.
  • Synthesis of the Piperazine Derivative:

    • The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
  • Sulfonylation Reaction:

    • The sulfonyl group is introduced by reacting the piperazine derivative with 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
  • Final Coupling:

    • The final compound is obtained by coupling the benzo[d][1,3]dioxole moiety with the sulfonylated piperazine derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine: Lacks the sulfonyl and ethoxy-dimethylphenyl groups.

    4-((4-Ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine: Lacks the benzo[d][1,3]dioxole moiety.

Uniqueness: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity not seen in simpler analogs.

This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot, making it a valuable subject of study in multiple fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethoxy-2,3-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-4-27-19-7-8-22(17(3)16(19)2)30(25,26)24-11-9-23(10-12-24)14-18-5-6-20-21(13-18)29-15-28-20/h5-8,13H,4,9-12,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRHZTGRQAJGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.